molecular formula C12H16F2S2 B8080718 1-(4-Ethylsulfanylbutylsulfanyl)-3,5-difluorobenzene

1-(4-Ethylsulfanylbutylsulfanyl)-3,5-difluorobenzene

Cat. No.: B8080718
M. Wt: 262.4 g/mol
InChI Key: YJJBQHFJNZYKQP-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 1-(4-Ethylsulfanylbutylsulfanyl)-3,5-difluorobenzene is a chemical entity with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylsulfanylbutylsulfanyl)-3,5-difluorobenzene involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the following steps:

    Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.

    Intermediate Formation: The initial reaction leads to the formation of an intermediate compound, which is then purified.

    Final Synthesis: The intermediate is subjected to further reactions, often involving catalysts and specific reagents, to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylsulfanylbutylsulfanyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and often an acidic or basic medium.

    Reduction: Involves reducing agents and may require solvents like ethanol or tetrahydrofuran.

    Substitution: Utilizes reagents such as halogens or alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Results in reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution: Leads to substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

1-(4-Ethylsulfanylbutylsulfanyl)-3,5-difluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylsulfanylbutylsulfanyl)-3,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to influence cellular signaling.

    Affect Gene Expression: Alter the expression of genes involved in various biological processes.

Properties

IUPAC Name

1-(4-ethylsulfanylbutylsulfanyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2S2/c1-2-15-5-3-4-6-16-12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBQHFJNZYKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCSC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCCCSC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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